

A Head-to-Head Comparison of Hsp90 Inhibitors: Biib-028 and AUY922

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Heat shock protein 90 (Hsp90) has emerged as a critical target. Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. This guide provides a detailed, data-driven comparison of two notable Hsp90 inhibitors: **Biib-028** and AUY922 (luminespib), offering insights into their mechanisms of action, preclinical efficacy, and clinical profiles.

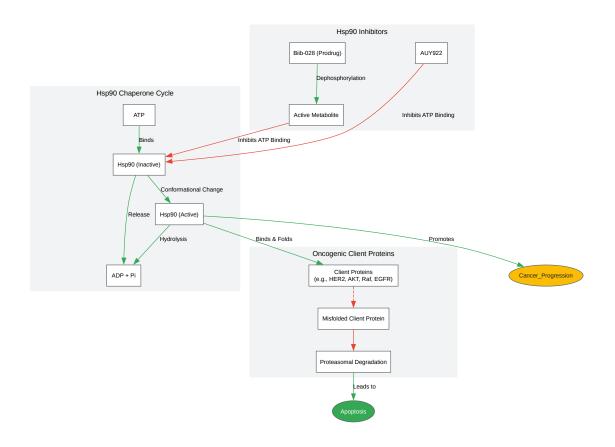
Mechanism of Action: Targeting the Hsp90 Chaperone

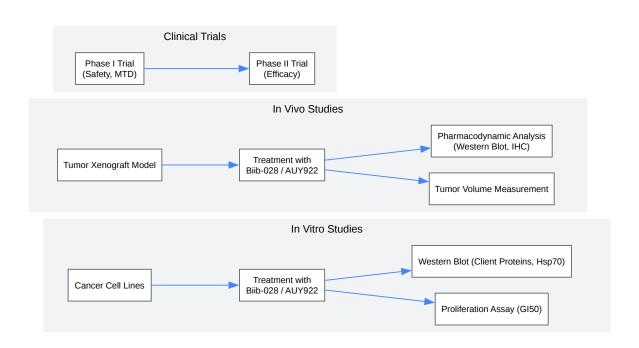
Both **Biib-028** and AUY922 exert their anticancer effects by inhibiting the function of Hsp90. They bind to the N-terminal ATP-binding pocket of Hsp90, which is crucial for its chaperone activity. This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Biib-028 is a prodrug that is dephosphorylated in vivo to its active metabolite, which then targets Hsp90.[1][2] AUY922 is a potent, second-generation, non-geldanamycin analog Hsp90 inhibitor.[3][4]

Below is a diagram illustrating the central role of Hsp90 in oncogenic signaling and the mechanism of its inhibition.









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